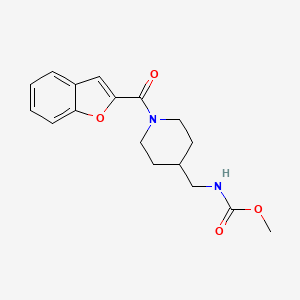

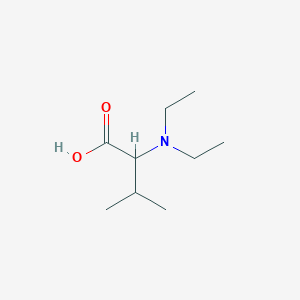

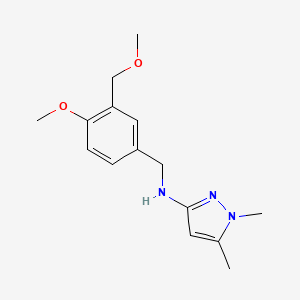

![molecular formula C20H29N5O3 B2867303 4-[1-(6-环丙基哒嗪-3-基)哌啶-4-羰基]哌嗪-1-甲酸乙酯 CAS No. 2097899-92-6](/img/structure/B2867303.png)

4-[1-(6-环丙基哒嗪-3-基)哌啶-4-羰基]哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by various methods such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures can also be further confirmed by single crystal X-ray diffraction analysis .科学研究应用

Anti-Tubercular Agent

The compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .

Molecular Docking Studies

In the realm of computational chemistry, molecular docking studies have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thus aiding in the design of more potent molecules for therapeutic applications .

Cytotoxicity Evaluation

The cytotoxic effects of the compound’s derivatives on human cells have been assessed. Specifically, their impact on HEK-293 (human embryonic kidney) cells was evaluated to ensure that the compounds are non-toxic to human cells, which is crucial for any potential therapeutic use .

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of various chemical entities. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .

Drug Development

As a part of drug development, the compound’s derivatives are being explored for their pharmacological properties. This includes studying their pharmacokinetics, metabolism, and potential as lead compounds in the creation of new medications .

Research Tool

In scientific research, the compound can be used as a tool to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways. It can help in elucidating the mechanisms of action of new drugs .

Structural Analysis

The compound’s derivatives have been crystallized, allowing for X-ray crystallography studies. This provides insights into their three-dimensional structure, which is essential for understanding their function and designing analogs .

Biochemical Assays

The compound and its derivatives can be utilized in biochemical assays to screen for biological activity. This includes testing against various pathogens, enzymes, or cellular targets to identify potential therapeutic effects .

作用机制

属性

IUPAC Name |

ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-2-28-20(27)25-13-11-24(12-14-25)19(26)16-7-9-23(10-8-16)18-6-5-17(21-22-18)15-3-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFHNKPJLHUQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

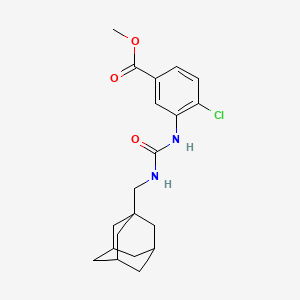

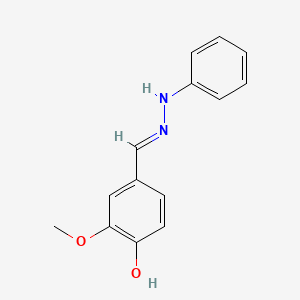

![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)